

# Molecular weight and formula of 1-(Methylamino)propan-2-ol

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## Compound of Interest

Compound Name: 1-(Methylamino)propan-2-ol

Cat. No.: B099262

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## An In-depth Technical Guide to 1-(Methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-(Methylamino)propan-2-ol**. This compound serves as a valuable intermediate in various chemical syntheses. This document outlines its fundamental physicochemical properties and presents a detailed methodology for its preparation and subsequent analytical characterization.

### Core Properties

**1-(Methylamino)propan-2-ol** is a secondary amine-alcohol.<sup>[1]</sup> Its bifunctional nature, containing both a hydroxyl and a methylamino group, makes it a versatile building block in organic synthesis.

### Physicochemical Data

The key quantitative data for **1-(Methylamino)propan-2-ol** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C4H11NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	89.14 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
CAS Number	16667-45-1	<a href="#">[3]</a>

## Synthesis Protocol

A common and effective method for the synthesis of **1-(Methylamino)propan-2-ol** is the nucleophilic ring-opening of propylene oxide with methylamine.

## Experimental Methodology

Materials:

- Propylene oxide
- Aqueous solution of methylamine (e.g., 40%)
- Methanol (or other suitable solvent)
- Sodium hydroxide (for neutralization, if necessary)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, a solution of methylamine in methanol is prepared in a pressure-rated reaction vessel equipped with a magnetic stirrer and a temperature probe.
- **Addition of Propylene Oxide:** The reaction vessel is cooled in an ice bath. Propylene oxide is then added dropwise to the methylamine solution while maintaining a low temperature to control the exothermic reaction.
- **Reaction Conditions:** After the addition is complete, the reaction vessel is sealed and allowed to slowly warm to room temperature. The reaction mixture is then stirred for several hours.

For some protocols, gentle heating may be applied to ensure the completion of the reaction.

- Work-up:
  - The reaction mixture is cooled, and any excess methylamine and solvent are removed under reduced pressure using a rotary evaporator.
  - The resulting crude product can be neutralized with a suitable acid if necessary.
  - The product is then extracted with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).
  - The organic layers are combined and dried over anhydrous magnesium sulfate or sodium sulfate.
- Purification: The solvent is removed from the dried organic phase by rotary evaporation. The resulting crude **1-(Methylamino)propan-2-ol** can be purified by fractional distillation under reduced pressure to yield the final, high-purity product.

## Analytical Characterization

To confirm the identity and purity of the synthesized **1-(Methylamino)propan-2-ol**, several analytical techniques are employed.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Methodology:

- Sample Preparation: A dilute solution of the purified **1-(Methylamino)propan-2-ol** is prepared in a volatile organic solvent such as methanol or dichloromethane.
- GC Separation: A small volume of the prepared sample is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

- **MS Detection and Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

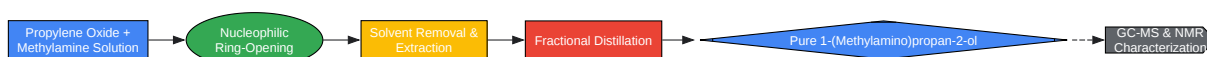
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the molecular structure of the compound.

Methodology:

- **Sample Preparation:** A small amount of the purified product is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ).
- **Data Acquisition:** The sample is placed in the NMR spectrometer, and the  $^1\text{H}$  and  $^{13}\text{C}$  spectra are acquired.
- **Spectral Interpretation:** The chemical shifts, integration of signals, and coupling patterns in the  $^1\text{H}$  NMR spectrum, along with the chemical shifts in the  $^{13}\text{C}$  NMR spectrum, are analyzed to confirm the structure of **1-(Methylamino)propan-2-ol**.

## Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **1-(Methylamino)propan-2-ol**.



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Caption: Synthesis and Purification Workflow for **1-(Methylamino)propan-2-ol**.

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## References

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- To cite this document: BenchChem. [Molecular weight and formula of 1-(Methylamino)propan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099262#molecular-weight-and-formula-of-1-methylamino-propan-2-ol]

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